molecular formula C22H16BrClN2O3 B12005103 [4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate CAS No. 765275-53-4

[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12005103
CAS No.: 765275-53-4
M. Wt: 471.7 g/mol
InChI Key: QZWKZHFJFKKDTQ-DHRITJCHSA-N
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Description

This compound, with the chemical formula C28H21BrClN3O5S, is a fascinating member of the chemical world. It features a hydrazone linkage and aromatic rings, making it an intriguing subject for study.

Preparation Methods

Synthetic Routes:

The synthetic route to this compound involves the condensation of a hydrazine derivative with a benzoyl chloride compound. The reaction proceeds via an imine intermediate, leading to the formation of the hydrazone bond. The specific synthetic steps and conditions can vary, but the overall process is well-established.

Industrial Production:

While industrial-scale production details might be proprietary, laboratories typically synthesize this compound using standard organic chemistry techniques. Researchers employ reagents like hydrazine hydrate, benzoyl chloride, and bromine derivatives to achieve the desired product.

Chemical Reactions Analysis

Reactions:

    Oxidation: The phenyl ring can undergo oxidation reactions, potentially leading to the formation of phenolic compounds.

    Substitution: The bromine atom is susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.

Common Reagents:

    Hydrazine hydrate: Used for hydrazone formation.

    Bromine: Introduces the bromine atom.

    Base (e.g., NaOH): Facilitates the condensation reaction.

Major Products:

The major product is the target compound itself, 4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl 2-chlorobenzoate.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic properties or drug development.

    Industry: Used in material science or as a precursor for other compounds.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare this compound’s properties, reactivity, and applications with related hydrazones and benzoyl derivatives.

Properties

CAS No.

765275-53-4

Molecular Formula

C22H16BrClN2O3

Molecular Weight

471.7 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C22H16BrClN2O3/c1-14-6-2-3-7-17(14)21(27)26-25-13-15-12-16(23)10-11-20(15)29-22(28)18-8-4-5-9-19(18)24/h2-13H,1H3,(H,26,27)/b25-13+

InChI Key

QZWKZHFJFKKDTQ-DHRITJCHSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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